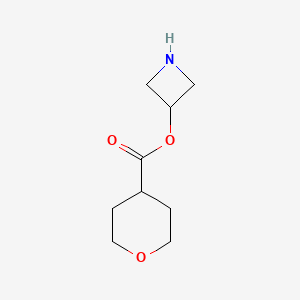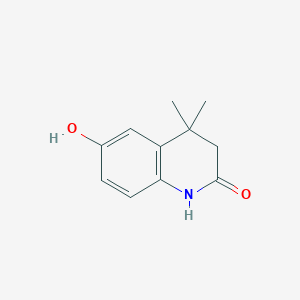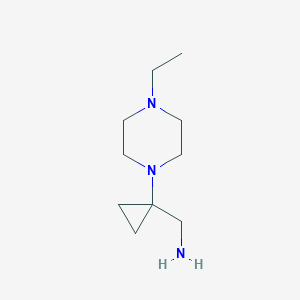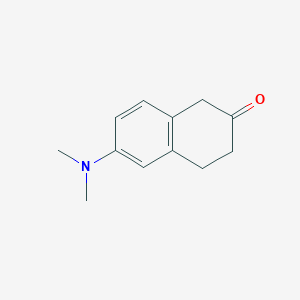
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a complex structure that includes a dimethylamino group and a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps. One common method starts with the bromination of 4-nitro-o-xylene, followed by a Diels-Alder reaction and subsequent base hydrolysis to yield 6-nitro-2,3-naphthalenedicarboxylic acid. This intermediate is then subjected to reductive amination and dehydration to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenone core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: Similar in having a dimethylamino group but differs in the core structure.
N,N-Dimethylaniline: Shares the dimethylamino group but has a simpler aromatic core.
6-(Dimethylamino)purine: Contains a purine core with a dimethylamino group.
Uniqueness
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is unique due to its combination of a dimethylamino group and a dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
6-(dimethylamino)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)11-5-3-10-8-12(14)6-4-9(10)7-11/h3,5,7H,4,6,8H2,1-2H3 |
Clé InChI |
GPPCSZFUMGVBHV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(CC(=O)CC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


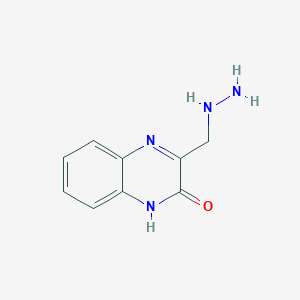
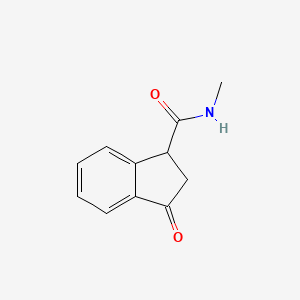
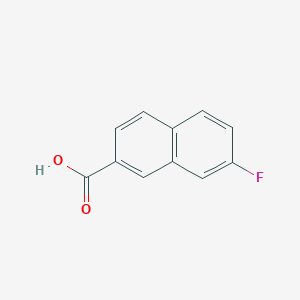
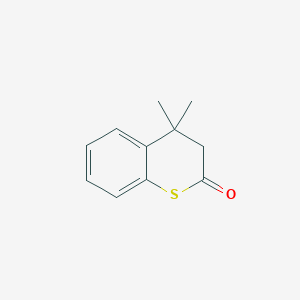
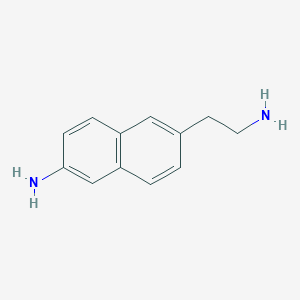
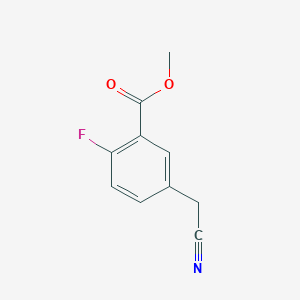
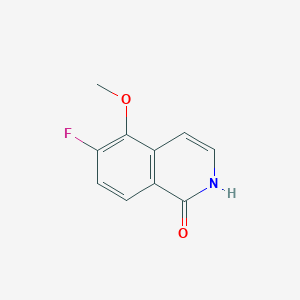
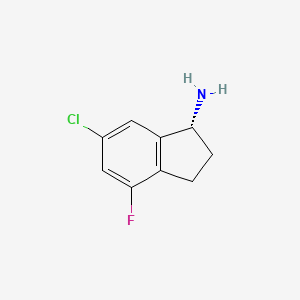
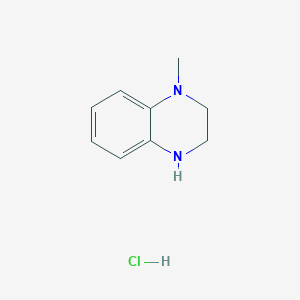
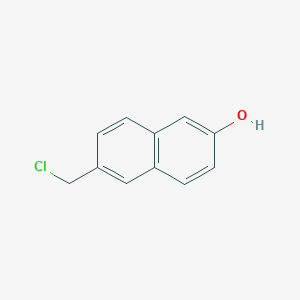
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
